molecular formula C20H20N2O5 B13617687 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid CAS No. 150728-49-7

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid

Cat. No.: B13617687
CAS No.: 150728-49-7
M. Wt: 368.4 g/mol
InChI Key: OSEVLMGTCDRWSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out under controlled temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and amino acid derivatives, which are essential in various biochemical applications .

Scientific Research Applications

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid is unique due to its stability and ease of deprotection, making it highly suitable for automated peptide synthesis. Its ability to form stable intermediates and its compatibility with various coupling agents further enhance its utility in peptide chemistry .

Properties

CAS No.

150728-49-7

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C20H20N2O5/c23-18(21-10-9-19(24)25)11-22-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,23)(H,22,26)(H,24,25)

InChI Key

OSEVLMGTCDRWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCCC(=O)O

Origin of Product

United States

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